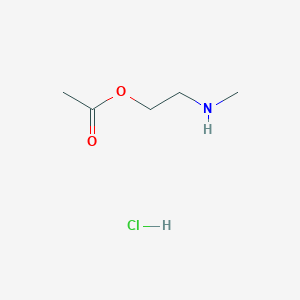

2-(Methylamino)ethyl acetate hydrochloride

Overview

Description

2-(Methylamino)ethyl acetate hydrochloride is a chemical compound with the CAS Number: 4527-98-4 . It has a molecular weight of 153.61 and its IUPAC name is this compound . It is typically stored at room temperature .

Synthesis Analysis

The synthesis of this compound involves the reaction of this compound (0.922 g) obtained in a reference synthetic example . A solution of triethylamine (0.84 mL) in tetrahydrofuran (1 mL) was added dropwise, and the reaction solution was stirred for 30 minutes under ice-cooling .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H11NO2.ClH/c1-5(7)8-4-3-6-2;/h6H,3-4H2,1-2H3;1H . The molecular formula is C5H12ClNO2 .Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 103-104 .Scientific Research Applications

Cytotoxicity in Cancer Research The study by Hawas et al. (2009) explored chemical derivatives from marine-derived Streptomyces, including 3-methyl-7-(methylamino)-5,8-isoquinolinedione. These derivatives showed significant cytotoxicity against several cancer cell lines, including non-small cell lung cancer, breast cancer, melanoma, and prostate cancer cells.

Effects on Learning and Memory Jiang Jing-ai (2006) synthesized compounds related to 2-(methylamino)ethyl acetate hydrochloride and studied their effects on learning and memory in mice. The study, as detailed in Jiang Jing-ai (2006), found that these compounds facilitated learning and memory.

Synthesis and Characterization in Chemistry Research by Faraglia et al. (2001) involved the synthesis of mixed ligand complexes using derivatives like methylamino-acetic acid ethyl ester-dithiocarboxylate. The study focused on the synthesis and characterization of these complexes, which showed potential in vitro cytostatic activity against human leukemic and HeLa cells.

Synthesis of Pharmaceutical Intermediates A study by Shanazarov et al. (1987) demonstrated the application of this compound in the synthesis of pharmaceutical intermediates, specifically for the production of cyclic dienediamines.

Potential in Antihypertensive Medications The synthesis and reactions of compounds related to this compound, such as those studied by Abdel-Wahab et al. (2008), showed promise in developing antihypertensive α-blocking agents.

Safety and Hazards

The safety information for 2-(Methylamino)ethyl acetate hydrochloride indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name |

2-(methylamino)ethyl acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-5(7)8-4-3-6-2;/h6H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFQJZQIIISQBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-(2-((2-(acetylthio)acetyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2407741.png)

![2-((2,4-dinitrophenyl)thio)-1-propyl-1H-benzo[d]imidazole](/img/structure/B2407747.png)

![ethyl 2-[(3-{[(butylamino)carbonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B2407753.png)

![5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2407754.png)

![O-[(1-Methylcyclopropyl)methyl]hydroxylamine;hydrochloride](/img/structure/B2407756.png)

![N-(3,4-dimethylphenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2407757.png)

![6-Methyl-2-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2407758.png)

![2-{[2,2'-bithiophene]-5-yl}-S-(4-ethoxy-3-fluorophenyl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2407759.png)

![3-Oxo-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}propanenitrile](/img/structure/B2407760.png)

![4-(4-chlorobenzyl)-1-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2407762.png)